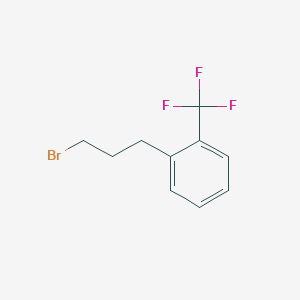

1-(3-Bromo-propyl)-2-trifluoromethyl-benzene

Descripción general

Descripción

1-(3-Bromo-propyl)-2-trifluoromethyl-benzene, also known as 3-bromopropyltrifluorobenzene, is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless liquid that is composed of two fluorine atoms, one bromine atom, and one propyl group attached to a benzene ring. It is a highly reactive compound and is often used as a reagent in various organic syntheses. This compound is also used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.

Aplicaciones Científicas De Investigación

Reagent-Modulated Site Selectivities : The study by Mongin, Desponds, and Schlosser (1996) explores the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, highlighting their utility in achieving positional selectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Versatile Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discuss the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for creating organometallic compounds, demonstrating its versatility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Formation of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized new compounds involving 1,3,5-Tribromobenzene, including its ethynylferrocene derivatives, revealing its potential in creating complex organometallic structures (Fink et al., 1997).

Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the generation of 1,2-dehydro-(trifluoromethoxy)benzenes from bromo(trifluoromethoxy)benzene, paving the way for the synthesis of functionalized naphthalenes (Schlosser & Castagnetti, 2001).

Synthesis of Fluorine-Containing Polyethers : Fitch et al. (2003) demonstrated the synthesis of fluorine-containing polyethers using highly fluorinated monomers derived from bromo(trifluoromethyl)benzenes, contributing to the field of polymer chemistry (Fitch et al., 2003).

Trifluoromethylation of Arenes and Heteroarenes : Mejía and Togni (2012) explored the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, indicating the role of trifluoromethyl groups in modifying chemical properties (Mejía & Togni, 2012).

Propiedades

IUPAC Name |

1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)

![N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2464704.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)